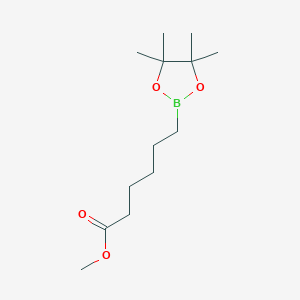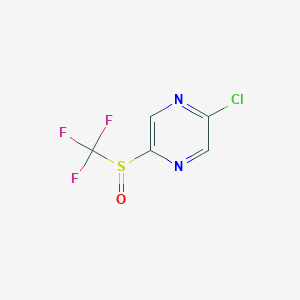
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine is an organic compound with the molecular formula C5H2ClF3N2OS. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfinyl group attached to a pyrazine ring. It is a clear, colorless liquid with a unique set of chemical properties that make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine typically involves the reaction of 2-chloropyrazine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation and Reduction: Products include sulfone and sulfide derivatives.
Coupling Reactions: Products include complex organic molecules with extended conjugation or additional functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its ability to penetrate biological membranes, while the sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrazine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
Uniqueness
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile in synthetic applications and more effective in biochemical studies compared to its analogs .
Propiedades
Fórmula molecular |
C5H2ClF3N2OS |
|---|---|
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
2-chloro-5-(trifluoromethylsulfinyl)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H |
Clave InChI |
SPLGTWXOTBUKEE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)Cl)S(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


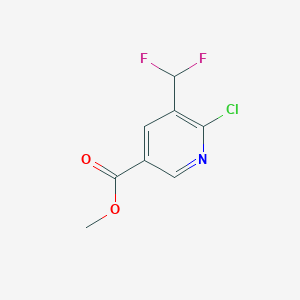
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
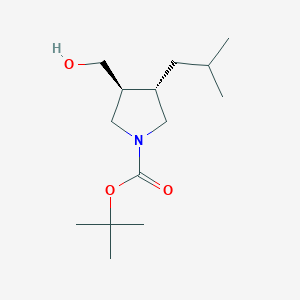
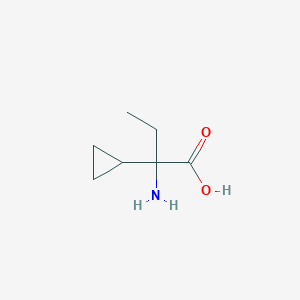
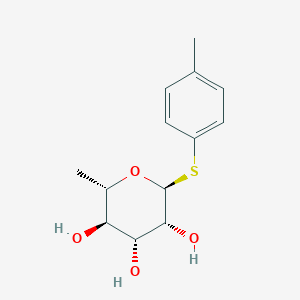

![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
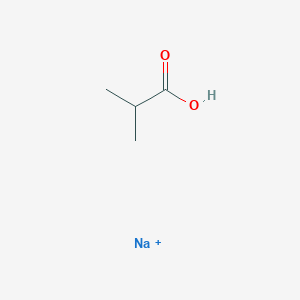
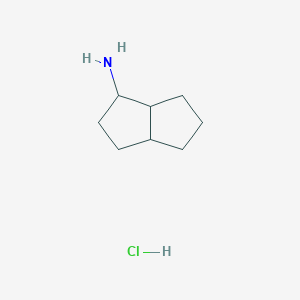

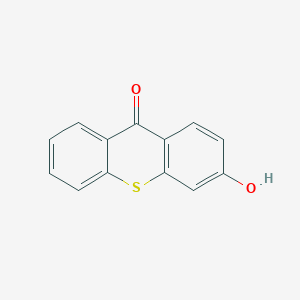
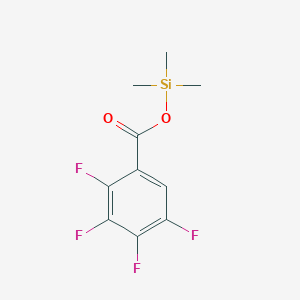
![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
